molecular formula C21H32FN3O3S B2531806 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897613-43-3

3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2531806
CAS No.: 897613-43-3
M. Wt: 425.56
InChI Key: ZALDGTRMVYXKNL-UHFFFAOYSA-N
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Description

The compound 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS: 897613-43-3) is a synthetic organic molecule with a molecular formula of C₂₁H₃₂FN₃O₃S and a monoisotopic mass of 425.214841 g/mol . Its structure features:

  • A cyclohexyl group attached to a propanamide backbone.
  • A sulfonylethyl linker connecting the amide nitrogen to a 4-(2-fluorophenyl)piperazine moiety.

Properties

IUPAC Name

3-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FN3O3S/c22-19-8-4-5-9-20(19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-10-18-6-2-1-3-7-18/h4-5,8-9,18H,1-3,6-7,10-17H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALDGTRMVYXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in various pharmacological studies, particularly in the fields of neuropharmacology and oncology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating psychiatric disorders.

Case Study: Neuropharmacology

Research indicates that the compound may act as a selective antagonist for certain serotonin receptors, which could be beneficial in treating anxiety and depression disorders. Preliminary in vitro studies have demonstrated its ability to modulate receptor activity effectively.

Anticancer Research

In vitro studies have revealed that 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. Further analysis indicated that the compound activates caspase pathways, leading to programmed cell death.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity against certain bacterial strains, enhancing its therapeutic profile for infectious diseases.

Case Study: Antimicrobial Efficacy

In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting potential use as an antibiotic adjunct.

Research Opportunities

Further investigation into the mechanisms of action is essential to fully elucidate the therapeutic potential of this compound. Key areas for future research include:

  • In vivo Studies : To evaluate efficacy and safety in animal models.
  • Clinical Trials : To assess therapeutic applications in humans.
  • Mechanistic Studies : To identify specific biological targets and pathways involved in its action.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Propanamide Derivatives

Key structural analogs include compounds from :

  • N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) : Replaces the cyclohexyl group with a phenyl ring and substitutes the sulfonylethyl-piperazine with a piperidine-ethoxy linker .
  • 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) : Uses a pyrrolidine-ethoxy group instead of piperazine-sulfonylethyl .
  • (2E,4E)-N-(2-(2-(dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d): Features a conjugated diene backbone and dimethylamino-ethoxy substituent, differing significantly in rigidity and electronic properties .
Key Structural Differences:
Feature Target Compound 12f/12g/16d ()
Core Backbone Propanamide Propanamide (12f, 12g); Dienamide (16d)
Cyclic Amine 4-(2-Fluorophenyl)piperazine Piperidine (12f), Pyrrolidine (12g)
Linker Sulfonylethyl Ethoxy
Hydrophobic Group Cyclohexyl Phenyl (12f, 12g)

Comparison with Piperazine/Piperidine-Based Analogs

and highlight compounds with piperazine/piperidine cores and aromatic substitutions:

  • N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl) : Shares a fluorophenyl group but incorporates a piperidine ring and phenylethyl chain, typical of opioid analogs .
  • 3-[(2-chlorophenyl)methylsulfonyl]-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]propanamide () : Features dual chlorophenyl groups and a sulfonylethyl-piperazine linker, contrasting with the target’s fluorophenyl and cyclohexyl groups .
Substituent Effects:
  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity may reduce steric hindrance and increase polarity compared to chlorine .
  • Cyclohexyl vs. Phenyl : The cyclohexyl group’s aliphatic nature could lower π-π stacking interactions but improve lipid solubility .

Melting Points and Stability

Data from reveal trends in melting points and purity for related propanamides:

Compound Melting Point (°C) Yield (%) HPLC Purity (%)
12f 116.8–117.8 61.9 98.2
12g 163.6–165.5 58.1 98.4
16d N/A (liquid) 78.6 98.6

The target compound’s cyclohexyl group may result in a higher melting point than 12f/12g due to increased symmetry, though this is speculative without direct data. Higher yields in 16d suggest that aliphatic linkers (e.g., dimethylamino-ethoxy) may improve reaction efficiency compared to aromatic systems .

Biological Activity

3-Cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine moiety, which is known for its diverse biological activities, including effects on neurotransmitter systems and potential applications in treating psychiatric disorders and other conditions.

Chemical Structure and Properties

The molecular formula of this compound is C21H32FN3O3S. The compound's structure includes a cyclohexyl group, a sulfonamide linkage, and a fluorinated phenyl group attached to a piperazine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H32FN3O3S
Molecular Weight405.57 g/mol
IUPAC Name3-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. The piperazine structure allows for binding to serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety. Additionally, the sulfonamide group may enhance the compound's affinity for specific targets, potentially increasing its efficacy in therapeutic applications.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant activity in modulating neurotransmitter systems. Studies have shown that piperazine derivatives can act as antagonists or agonists at serotonin receptors, influencing various physiological processes.

Case Studies

  • Antidepressant Activity : A study demonstrated that piperazine derivatives significantly increased serotonin levels in the brain, suggesting potential antidepressant effects. The modulation of 5-HT1A receptors was particularly noteworthy, with compounds exhibiting IC50 values in the low nanomolar range .
  • Anxiolytic Effects : Another investigation focused on the anxiolytic properties of related compounds, showing that they could reduce anxiety-like behaviors in animal models. The mechanism involved the inhibition of serotonin reuptake, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Antipsychotic Potential : Research has also explored the antipsychotic potential of compounds with similar structures. For instance, studies indicated that these compounds could effectively antagonize dopamine D2 receptors, which are crucial targets in the treatment of schizophrenia .

Comparative Analysis

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameTarget ReceptorActivity TypeIC50 (nM)
TrimetazidineNot specifiedCardioprotectiveN/A
AripiprazoleDopamine D2Antipsychotic50
WAY 1006355-HT1AAntagonist0.95
QuetiapineSerotonin/DopamineAntipsychotic20

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